![molecular formula C15H14N2O2 B3834336 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)
4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone
Descripción general
Descripción
4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone, also known as DMAP, is a heterocyclic compound that has been extensively studied for its various biochemical and physiological effects. DMAP is a pyridinone derivative that has been used as a catalyst in various chemical reactions. However, recent research has shown that DMAP has a wide range of applications in scientific research, including its use as a potential therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is not fully understood. However, recent research has shown that 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to inhibit the activity of various kinases, including JNK and ERK. These effects may contribute to the anti-tumor and anti-inflammatory properties of 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone.
Biochemical and Physiological Effects:
4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone can induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have anti-inflammatory properties and can inhibit the production of various inflammatory cytokines. 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is stable under a wide range of conditions and can be stored for extended periods without degradation. However, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone. One potential area of research is the development of more potent 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone and its potential targets. Finally, clinical trials are needed to determine the safety and efficacy of 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone as a therapeutic agent in humans.
Conclusion:
In conclusion, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is a heterocyclic compound that has been extensively studied for its various biochemical and physiological effects. 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone and its potential therapeutic targets.
Aplicaciones Científicas De Investigación
4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications. Recent research has shown that 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions. 4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4,6-dimethyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-11(2)17-15(19)14(10)13(18)6-5-12-4-3-7-16-9-12/h3-9H,1-2H3,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYIXISNINDRIN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)
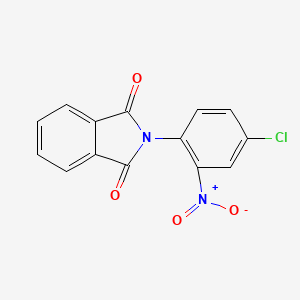
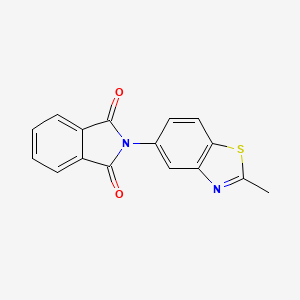
![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)
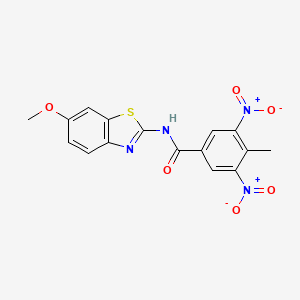
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
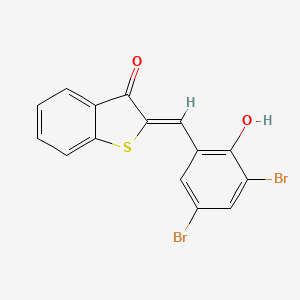
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)
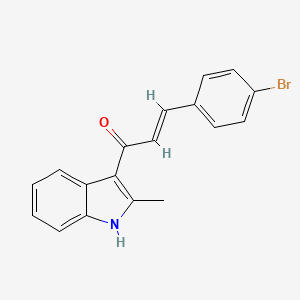

![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)
![4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
